molecular formula C18H18N4O4 B11555603 2-[N'-(4-Allyloxy-3-methoxy-benzylidene)-hydrazino]-2-oxo-N-pyridin-2-yl-acetamide

2-[N'-(4-Allyloxy-3-methoxy-benzylidene)-hydrazino]-2-oxo-N-pyridin-2-yl-acetamide

Cat. No.: B11555603
M. Wt: 354.4 g/mol
InChI Key: JMYUMSXFJOVONL-UDWIEESQSA-N
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Description

1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(PYRIDIN-2-YL)FORMAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of methoxy, prop-2-en-1-yloxy, and hydrazinecarbonyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(PYRIDIN-2-YL)FORMAMIDE typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.

    Condensation with pyridine-2-carboxaldehyde: The hydrazone intermediate is then reacted with pyridine-2-carboxaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(PYRIDIN-2-YL)FORMAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and prop-2-en-1-yloxy groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(PYRIDIN-2-YL)FORMAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(PYRIDIN-2-YL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(PYRIDIN-3-YL)FORMAMIDE: Similar structure but with a pyridin-3-yl group instead of pyridin-2-yl.

    1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(PYRIDIN-4-YL)FORMAMIDE: Similar structure but with a pyridin-4-yl group instead of pyridin-2-yl.

Uniqueness

1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(PYRIDIN-2-YL)FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N'-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-N-pyridin-2-yloxamide

InChI

InChI=1S/C18H18N4O4/c1-3-10-26-14-8-7-13(11-15(14)25-2)12-20-22-18(24)17(23)21-16-6-4-5-9-19-16/h3-9,11-12H,1,10H2,2H3,(H,22,24)(H,19,21,23)/b20-12+

InChI Key

JMYUMSXFJOVONL-UDWIEESQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=N2)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=N2)OCC=C

Origin of Product

United States

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